REACTION_CXSMILES
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[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-])=O.[CH:12]([NH2:15])([CH3:14])[CH3:13]>CO.[Pd]>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][NH:15][CH:12]([CH3:14])[CH3:13]
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Name
|
|
Quantity
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200 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
1300 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
113 mL
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Type
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reactant
|
Smiles
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C(C)(C)N
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Name
|
stainless steel
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
13.24 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
|
Details
|
with stirring under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 500 ml 3-necked round bottom flask equipped with overhead mechanical stirrer
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Type
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STIRRING
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Details
|
The reaction mixture was then stirred for 100 minutes
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Duration
|
100 min
|
Type
|
CUSTOM
|
Details
|
(followed reaction by GC)
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Type
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ADDITION
|
Details
|
containing
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Type
|
FILTRATION
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Details
|
The suspension was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the pad washed with methanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
the combined filtrate evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CNC(C)C)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |